

Application Notes and Protocols for (S)-SAR131675 in Mouse Xenograft Models

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Compound of Interest		
Compound Name:	(S)-SAR131675	
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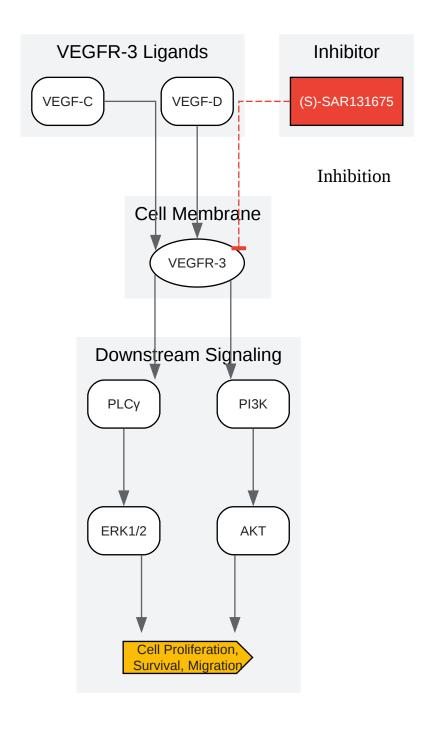
(S)-SAR131675 is a potent and highly selective ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3][4] It plays a critical role in blocking lymphangiogenesis, the formation of new lymphatic vessels, a key pathway in tumor metastasis.[2][3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes when using **(S)-SAR131675** in preclinical mouse xenograft models of cancer.

Mechanism of Action

(S)-SAR131675 selectively inhibits VEGFR-3, showing approximately 10-fold higher selectivity for VEGFR-3 over VEGFR-2 and over 50-fold selectivity compared to VEGFR-1.[1] The binding of its ligands, VEGF-C and VEGF-D, to VEGFR-3 triggers autophosphorylation and activation of downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for lymphatic endothelial cell proliferation, survival, and migration.[5] By blocking the tyrosine kinase activity of VEGFR-3, **(S)-SAR131675** effectively inhibits these downstream events, leading to a reduction in lymphangiogenesis and consequently, tumor growth and metastasis. [2][3][5] It has also been shown to reduce the infiltration of tumor-associated macrophages (TAMs).[2][3]

Signaling Pathway Diagram





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Caption: VEGFR-3 signaling pathway and the inhibitory action of (S)-SAR131675.

Recommended Dosages and Efficacy in Mouse Models



Several studies have demonstrated the in vivo efficacy of **(S)-SAR131675** in various mouse cancer models. The dosage and administration route are critical for achieving optimal antitumor and anti-metastatic effects. The compound is typically administered orally.

Cancer Model	Mouse Strain	Cell Line	Dosage & Administratio n	Key Findings	Reference
Mammary Carcinoma	BALB/c	4T1 (syngeneic)	30, 100, 300 mg/kg/day, Oral	Significant reduction in tumor volume (24% at 30 mg/kg, 50% at 100 mg/kg).[1] Reduced lymph node invasion and lung metastasis.[3]	[1][3]
Colorectal Cancer Liver Metastasis	120 mg/kg/day, Oral Gavage	inhibition of tumor growth. [6] Reduced F4/80+ macrophages in the liver.[6]	[6][7]		
Pancreatic Neuroendocri ne Tumor	Transgenic	RIP1-Tag2	100 mg/kg/day, Oral	Decreased number of angiogenic islets by 42%. [1] Reduced tumor burden by 62% in an intervention study.[1]	[1][8]



Experimental Protocols General Guidelines for In Vivo Studies

- Vehicle Preparation: **(S)-SAR131675** is typically suspended in a vehicle solution for oral administration. A common vehicle is 0.6% methylcellulose and 0.5% Tween 80 in water.[7]
- Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start
 of the experiment.
- Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.

Protocol 1: Orthotopic Mammary Carcinoma Model

This protocol is based on studies using the 4T1 murine mammary carcinoma cell line.

- Cell Culture: Culture 4T1 cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Tumor Cell Implantation:
 - Harvest 4T1 cells during the exponential growth phase.
 - Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁶ cells/100 μL.
 - Anesthetize female BALB/c mice (6-8 weeks old).
 - Inject 1 x 10⁵ cells in 100 μ L of PBS into the fourth mammary fat pad.
- Treatment Initiation:
 - Randomize mice into treatment and control groups when tumors reach a palpable size (e.g., 50-100 mm³).
 - Administer (S)-SAR131675 orally at the desired dose (e.g., 30, 100 mg/kg) daily. The control group receives the vehicle only.



- · Tumor Measurement and Monitoring:
 - Measure tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (length x width²) / 2.
 - Monitor body weight and general health of the mice.
- Endpoint and Tissue Collection:
 - Euthanize mice when tumors reach the predetermined maximum size or at the end of the study period (e.g., 21-28 days).
 - Collect primary tumors, lymph nodes, and lungs for further analysis (e.g., histology, immunohistochemistry, ELISA for VEGFR-3 levels).[8]

Experimental Workflow Diagram



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References

- 1. selleckchem.com [selleckchem.com]
- 2. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral and anti-metastatic activities [en-cancer.fr]



- 3. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. SAR131675, a VEGRF3 Inhibitor, Modulates the Immune Response and Reduces the Growth of Colorectal Cancer Liver Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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